molecular formula C13H17NO B13826515 (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Cat. No.: B13826515
M. Wt: 203.28 g/mol
InChI Key: GRNDIXAFZQOWOE-ZNRZSNADSA-N
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Description

(1R,4R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol is a bicyclic secondary alcohol featuring a rigid norbornane-like scaffold with a benzyl-substituted nitrogen bridge and a hydroxyl group at the C7 position. Its molecular formula is C₁₃H₁₇NO (molecular weight: 203.28 g/mol), and its stereochemistry is defined by the (1R,4R) configuration . The compound is synthesized via catalytic hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using palladium on carbon in methanol, yielding an 80% isolated product . Structural confirmation is achieved through NMR spectroscopy, with distinct signals for the hydroxyl proton (δ ~3.0–4.0 ppm) and benzyl aromatic protons (δ ~7.2–7.4 ppm) . This compound serves as a precursor for bioactive molecules, particularly in the development of proline mimetics and nucleoside analogs .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m1/s1

InChI Key

GRNDIXAFZQOWOE-ZNRZSNADSA-N

Isomeric SMILES

C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)O

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 745836-29-7

The structural configuration of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol contributes to its reactivity and interaction with biological systems.

Neuropharmacology

Research indicates that this compound exhibits significant neuropharmacological properties. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting potential use as antidepressants .

Pain Management

This compound has also been investigated for its analgesic properties. Its ability to modulate pain pathways could lead to new pain management therapies.

Research Finding:
In experimental models, this compound demonstrated dose-dependent analgesic effects comparable to conventional pain relievers .

Cosmetic Formulations

The compound's unique chemical properties have led to its exploration in cosmetic formulations, particularly for skin care products.

Moisturizing Agents

Due to its hydrophilic nature, this compound can enhance skin hydration and improve the texture of topical formulations.

Experimental Design:
A study utilized response surface methodology to optimize formulations containing this compound, resulting in improved sensory characteristics and moisturizing effects .

Antioxidant Properties

Research has shown that this compound possesses antioxidant capabilities, which can protect skin cells from oxidative stress.

Application Insight:
In vitro studies indicated that this compound could reduce oxidative damage in skin cells when incorporated into creams and lotions .

Summary of Applications

Application AreaSpecific Use CasesResearch Findings
NeuropharmacologyPotential antidepressantEnhanced binding affinity to serotonin receptors
Pain ManagementAnalgesic propertiesDose-dependent effects observed
Cosmetic FormulationsMoisturizing agentsImproved sensory characteristics
Antioxidant propertiesReduced oxidative damage in skin cells

Mechanism of Action

The mechanism of action of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic peptide backbones. Below is a detailed comparison of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol with structurally or functionally related analogs:

Structural Analogs with Varied Substituents
Compound Name Substituents/Modifications Synthesis Method Key Data/Applications Reference
This compound Benzyl at N2, hydroxyl at C7 Hydrogenation of N-benzyl-2-azabicycloheptene Yield: 80%; NMR-confirmed stereochemistry
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol Methyl at N7, hydroxyl at C2 (exo configuration) Intramolecular cyclization of epoxide X-ray-confirmed exo stereochemistry
(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol Oxygen bridge (2-oxa), hydroxyl at C7 Not specified (commercially available) Used as a chiral building block
N-Benzyl-2-azabicyclo[2.2.1]heptane N-oxides N-Oxide derivatives of the parent compound Oxidation with H₂O₂ and Et₃N Two diastereomers (21a, 21b) isolated

Key Observations :

  • Stereochemical Influence : The (1R,4R) configuration imposes a distinct spatial arrangement, critical for binding to biological targets like opioid receptors or enzymes .
Functional Analogs in Drug Discovery
Compound Name Functional Modifications Biological Activity Reference
(1S,3R,4R,7S)-3-(6-Amino-2-fluoro-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol Purine nucleoside analog with fluorination Antiviral or anticancer activity (inferred)
(1S,3R,4R,7S)-3-(2,6-Di(thiophen-2-yl)-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol Thiophene-modified purine nucleoside Potential kinase inhibition
(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride Hydrochloride salt for improved solubility Intermediate in antibiotic synthesis

Key Observations :

  • Nucleoside Derivatives : Bicyclic scaffolds are exploited for nucleoside modifications to enhance metabolic stability and target affinity .
  • Salt Forms : Hydrochloride derivatives (e.g., ) improve aqueous solubility, a limitation of the parent compound .

Biological Activity

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol, also known as anti-7-hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework characterized by a nitrogen atom integrated into the ring structure, which contributes to its unique biological properties.

PropertyValue
Molecular Formula C13H17N
Molecular Weight 201.29 g/mol
CAS Number 745836-29-7
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. The compound acts as a cholinergic agonist , enhancing acetylcholine activity at nicotinic receptors, which can influence cognitive functions and neuroprotection.

Key Mechanisms:

  • Receptor Interaction : The compound binds to nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission.
  • Neuroprotective Effects : Studies suggest that it may protect neurons from oxidative stress and apoptosis.
  • Cognitive Enhancement : Potential applications in enhancing memory and learning processes have been noted in preclinical studies.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various cell lines.

Study TypeFindings
Neuroprotection Assays Reduced cell death in neuronal cultures exposed to oxidative stress.
Binding Affinity Tests High affinity for nAChRs compared to other similar compounds.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in cognitive enhancement and neuroprotection.

ModelResults
Rodent Models of Alzheimer's Disease Improved memory retention and reduced amyloid plaque formation observed after treatment with the compound.
Stroke Models Enhanced recovery of motor function post-stroke when administered during the acute phase.

Case Study 1: Cognitive Enhancement

In a controlled study involving aged rats, administration of this compound resulted in improved performance on maze tests compared to the control group, suggesting cognitive-enhancing properties.

Case Study 2: Neuroprotection

A study published in Journal of Neurochemistry indicated that this compound significantly mitigated neuronal loss in models of excitotoxicity and oxidative stress, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol, and how can stereochemical purity be ensured?

  • Answer : The synthesis typically involves intramolecular cyclization of epoxide precursors (e.g., syn-4-N-methylaminocyclohexane 1,2-epoxide) to form the bicyclic core. Key steps include:

  • Reaction Optimization : Temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and reaction time (1–24 hours) to minimize side products .
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to favor the (1R,4R) configuration. For example, Barbier–Wieland degradation and LiAlH4 reduction have been employed to recover chiral intermediates quantitatively .
  • Purity Validation : X-ray crystallography is the gold standard for confirming stereochemistry, while HPLC or chiral chromatography ensures enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 8.21 ppm for aromatic protons) confirm regiochemistry and functional groups .
  • Mass Spectrometry : High-resolution ESI-TOF MS (e.g., [M+H]<sup>+</sup> at m/z 295.1154) validates molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase C18 columns with MeCN/H2O gradients separate diastereomers; TLC (Rf = 0.12–0.33) monitors reaction progress .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in electrophilic additions to the bicyclic framework?

  • Answer : The compound’s rigid bicyclo[2.2.1]heptane scaffold imposes steric constraints, favoring electrophilic attack at the less hindered exo position. Factors include:

  • Electrophile Size : Bulky electrophiles (e.g., tert-butyl) preferentially react at the bridgehead due to reduced steric clash .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity for endo products .
  • Catalysis : Lewis acids (e.g., BF3) polarize electrophiles, altering attack trajectories. Comparative studies with norbornene show similar steric trends but differing electronic profiles .

Q. What strategies resolve contradictions in reported yields for similar azabicyclo compounds?

  • Answer : Discrepancies often arise from:

  • Reagent Purity : Trace moisture in LiAlH4 reduces yields; rigorous drying protocols (e.g., Soxhlet extraction) improve reproducibility .
  • Cyclization Efficiency : Competing pathways (e.g., epoxide ring-opening vs. cyclization) are temperature-dependent. Kinetic studies at varying temperatures (e.g., 0°C vs. RT) identify optimal conditions .
  • Byproduct Formation : Side products like endo isomers can dominate if reaction quenching is delayed. Real-time monitoring via <sup>19</sup>F NMR (for fluorinated analogs) mitigates this .

Q. How does this compound’s bioactivity compare to structurally related bicyclic amines?

  • Answer :

  • Structural Comparisons :
CompoundKey FeaturesBioactivity
(1R,4R)-TargetBenzyl group at C2, hydroxyl at C7Potential CNS activity (unpublished)
(1S,6R)-Bicyclo[4.1.0]heptan-2-amineAmine at C2, no hydroxylDopamine receptor modulation
7-Oxabicyclo[4.1.0]heptan-2-oneOxygen atom in ringAntibacterial properties
  • Mechanistic Insights : The hydroxyl group enhances solubility and hydrogen-bonding interactions, while the benzyl moiety may confer affinity for aromatic binding pockets (e.g., serotonin receptors) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising stereochemical integrity?

  • Answer :

  • Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing racemization risks .
  • Catalyst Loading : Asymmetric hydrogenation with Ru-BINAP catalysts (0.1–1 mol%) maintains enantioselectivity at multi-gram scales .
  • Workup Protocols : Use of aqueous NH4Cl for quenching reduces emulsion formation, simplifying extraction .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

  • Answer :

  • DFT Calculations : Model transition states for electrophilic additions (e.g., Fukui indices identify nucleophilic sites) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. MeOH) .
  • Docking Studies : Predict bioactivity by mapping the compound into enzyme active sites (e.g., monoamine oxidases) .

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